1-Bromopentane-4,4,5,5,5-D5

説明

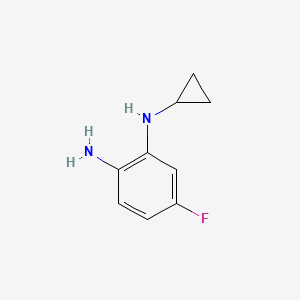

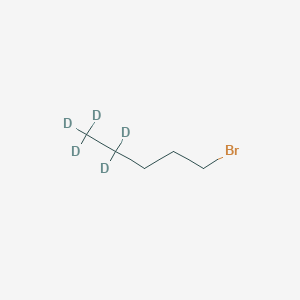

1-Bromopentane-4,4,5,5,5-D5 is a stable isotope-labelled compound . It is a type of bromoalkane, which is a group of compounds consisting of pentane isomers with one or more hydrogen atoms replaced by bromine atoms .

Synthesis Analysis

Most 1-bromoalkanes, including this compound, are prepared by free-radical addition of hydrogen bromide to the 1-alkene . The synthesis of this compound involves state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .Molecular Structure Analysis

The molecular formula of this compound is C5H6D5Br . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

This compound, like other bromoalkanes, is prepared by free-radical addition of hydrogen bromide to the 1-alkene . It can also be formed by the reaction of 1-pentanol with hydrogen bromide .科学的研究の応用

Synthesis Applications

- Synthesis of l-bromopentane : Utilizing solid Mo-Ni catalysts, l-bromopentane is prepared from 1-pentanol and Br-containing substances, achieving a yield of 90% (Fan Ying, 2002).

- Synthesis of Nonlinear Chromophore 4'-(Pentyloxy)-4-Biphenyl Carbonitrile (5OCB) : 1-bromopentane is synthesized by the sulfur-bromine method for use in synthesizing 5OCB, showing that 1-bromopentane can be crucial in the synthesis of specialized organic compounds (Ruan Zhan-jun, 2005).

Chemical Properties and Interactions

- Study of Elimination Reactions : In an undergraduate organic laboratory setting, 1-bromopentane is used to investigate elimination reactions, showcasing its educational value in understanding organic chemistry (Devin R. Latimer, 2003).

- Conformational Studies in 1-bromopentane : Research on the Raman and infrared spectra of monodeuterated species of 1-bromopentane reveals insights into the conformational polymorphism and local conformation of alkyl chains (K. Ohno, H. Yoshida, H. Matsuura, 1996).

Physical Properties

- Density Measurements : The density of 1-bromopentane and other 1-bromoalkanes has been measured across a range of temperatures, contributing to a better understanding of their physical properties (M. Bolotnikov, Yurij A. Neruchev, O. S. Ryshkova, 2007).

Chemical Separation and Recognition

- Selective Recognition and Separation of Organic Isomers : The application of 1-bromopentane in the selective recognition and separation of organic isomers using pillararene-based charge-transfer cocrystals is a notable application in analytical chemistry (Shaoming Xue et al., 2022).

Ultrasonic Studies

- Ultrasonic Studies on Binary Liquid Mixtures : The role of 1-bromopentane in binary liquid mixtures with hydrocarbons was studied using ultrasonic methods, providing insights into its interaction with other compounds (S. Yadava, A. Yadav, 2005).

Safety and Hazards

1-Bromopentane-4,4,5,5,5-D5 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

作用機序

As for “1-Bromopentane-4,4,5,5,5-D5”, it is a deuterated version of 1-Bromopentane, meaning that some of the hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen . The presence of deuterium can sometimes alter the properties of the compound, including its reactivity and the rate at which it participates in chemical reactions.

特性

IUPAC Name |

5-bromo-1,1,1,2,2-pentadeuteriopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)